(E)-ethyl 2-(2-chlorobenzylidene)-5-(2-methoxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the fused thiazolo[3,2-a]pyrimidine ring system, along with the various substituents. Techniques such as X-ray crystallography could potentially be used to determine its exact structure .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the various functional groups present. For example, the ethyl carboxylate could potentially undergo reactions typical of esters, while the chlorobenzylidene group could potentially participate in reactions involving the aromatic ring or the C-Cl bond .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of the polar carboxylate and methoxy groups could influence its solubility .Scientific Research Applications
Synthesis and Chemical Reactions
Compounds related to "(E)-ethyl 2-(2-chlorobenzylidene)-5-(2-methoxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate" have been synthesized through various methods, demonstrating the flexibility and reactivity of this class of molecules in organic synthesis. For example, a study outlined the synthesis of thiazolo[3,2-a]pyrimidine derivatives, highlighting their potential as intermediates for further chemical transformations (Mohamed, 2021). Such compounds are valuable for constructing complex molecules with diverse biological activities.
Antimicrobial and Anti-inflammatory Applications
Thiazolo[3,2-a]pyrimidine derivatives have shown promising antimicrobial and anti-inflammatory properties. A study demonstrated the synthesis and characterization of these compounds, testing their anti-inflammatory activity, which indicated significant potential (Tozkoparan, Ertan, Krebs, Läge, Kelicen, Demirdamar, 1998). This suggests that derivatives of "this compound" could be explored for their potential in treating inflammation and infections.
Biological Studies
Further research into this class of compounds includes their evaluation in various biological studies, such as antioxidant, antibacterial, and antifungal screening. This indicates a broad spectrum of potential applications in developing new therapeutic agents (Maddila, Damu, Oseghe, Abafe, Rao, Lavanya, 2012). The diverse biological activities of these molecules underscore their importance in medicinal chemistry and drug discovery.
Molecular Structure and Supramolecular Aggregation
Research on the structural modifications of thiazolo[3,2-a]pyrimidine derivatives reveals insights into their conformational features and supramolecular aggregation. This knowledge is crucial for understanding the molecular basis of their biological activities and for designing compounds with enhanced efficacy (Nagarajaiah, Begum, 2014).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
ethyl (2E)-2-[(2-chlorophenyl)methylidene]-5-(2-methoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClN2O4S/c1-4-31-23(29)20-14(2)26-24-27(21(20)16-10-6-8-12-18(16)30-3)22(28)19(32-24)13-15-9-5-7-11-17(15)25/h5-13,21H,4H2,1-3H3/b19-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AODVZBVELBYJCO-CPNJWEJPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3OC)C(=O)C(=CC4=CC=CC=C4Cl)S2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3OC)C(=O)/C(=C\C4=CC=CC=C4Cl)/S2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.